2,4-Dibromooxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2NO/c4-2-1-7-3(5)6-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJMCPWKOXDTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-59-7 | |
| Record name | 2,4-dibromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Reactivity of Bromooxazoles
The synthesis of bromooxazoles, including isomers with bromine at the 2-, 4-, and 5-positions, has been approached through regiocontrolled methodologies. A prevalent strategy involves the direct lithiation of the oxazole (B20620) core, followed by electrophilic bromination. This method has proven effective for accessing various substituted bromooxazoles.
Table 1: Synthesis of Bromooxazoles via Lithiation and Bromination
| Oxazole Isomer | Starting Material (Example) | Lithiation Reagent | Brominating Agent | Conditions (Example) | Yield (Example) | Reference |
| 2-Bromooxazole (B165757) | Oxazole | n-BuLi | Electrophilic Br source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane) | THF, -78 °C | 74% | sci-hub.seresearchgate.netasymchem.com |
| 4-Bromooxazole (B40895) | Substituted Oxazole | n-BuLi | Electrophilic Br source | THF, -78 °C | Varies | sci-hub.seresearchgate.netresearchgate.net |
| 5-Bromooxazole (B1343016) | Substituted Oxazole | n-BuLi | Electrophilic Br source | THF, -78 °C | Varies | sci-hub.seresearchgate.netresearchgate.net |
| 5-Bromo-2,4-dimethyloxazole | 2,4-Dimethyloxazole | n-BuLi | NBS (N-bromosuccinimide) | THF, -78 °C | 55% | researchgate.net |
Note: Specific yields and conditions can vary based on the substituents present on the oxazole ring and the exact reagents used.
The bromooxazole building blocks obtained through these methods are valuable for further synthetic elaboration, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the regioselective introduction of aryl and heteroaryl groups, although achieving high selectivity between different halogen positions can be a significant challenge, often necessitating careful optimization of reaction parameters such as ligands and solvents researchgate.netbiocrick.com.
Compound List
Direct Halogenation Strategies for Oxazole Derivatives
Direct halogenation of an unsubstituted oxazole ring to produce this compound in a single step is challenging due to the difficulty in controlling regioselectivity. The oxazole ring exhibits varied reactivity at its C-2, C-4, and C-5 positions, with the C-5 position generally being the most susceptible to electrophilic attack. slideshare.net Therefore, achieving a specific 2,4-dibromo substitution pattern typically necessitates sequential, regiocontrolled bromination steps rather than a direct one-pot reaction.
The synthesis of dihalo-oxazoles often relies on a stepwise functionalization of the oxazole core, using lithiation followed by quenching with an electrophilic bromine source. This provides a powerful method for the regiocontrolled introduction of bromine atoms.
The C-2 position of the oxazole ring is the most acidic proton, making it the primary site for deprotonation by strong bases like n-butyllithium (n-BuLi). sci-hub.se This allows for selective bromination at this position. Subsequent bromination at the C-4 position can then be performed on the 2-bromooxazole intermediate. An approach for synthesizing 2,4-dihalooxazoles involves an initial bromination at the C-4 position, followed by halogenation at the C-2 position. For instance, a 5-substituted oxazole can be treated with a base such as lithium bis(trimethylsilyl)amide (LHMDS) and then quenched with bromine to achieve C-4 bromination. acs.org The resulting 4-bromooxazole can then undergo a second lithiation at the C-2 position, followed by reaction with an electrophile. acs.org
A highly efficient method for introducing bromine utilizes 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) as the electrophilic bromine source after lithiation, which can produce bromooxazoles in high yields. sci-hub.se The use of lithium diisopropylamide (LDA) has also been noted as necessary for selective deprotonation in some aryl-substituted oxazoles where n-BuLi leads to non-selective reactions. chemrxiv.org
| Position | Strategy | Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| C-2 | Direct Lithiation-Bromination | 1. n-BuLi, THF, -78 °C 2. 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) | 74% | sci-hub.se |
| C-4 | Lithiation-Bromination on 5-Substituted Oxazole | 1. LHMDS, THF/DMPU, -78 °C 2. Br₂ | Not specified | acs.org |
| C-5 | Electrophilic Bromination | N-bromosuccinimide (NBS) | Not specified | chemrxiv.org |
| C-2 and C-4 (Stepwise) | Sequential Halogenation | 1. LHMDS, Br₂ (for C-4) 2. LHMDS, 1,2-diiodoethane (B146647) (for C-2 iodination) | High | acs.org |
Cyclization Reactions for the Construction of Brominated Oxazole Rings
An alternative to direct halogenation of a pre-formed oxazole is the construction of the ring from acyclic precursors that already contain the requisite bromine atoms. Several classical oxazole syntheses can be adapted for this purpose.
The Bredereck reaction, which involves the condensation of an α-haloketone with a formamide, is a common method for synthesizing 2,4-disubstituted oxazoles. slideshare.netijpsonline.com In principle, a suitably substituted α,α-dihaloketone could be employed to generate a 2,4-dihalooxazole, although the reactivity and stability of such precursors present significant challenges.
A more recently developed method involves the copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides. acs.orgorganic-chemistry.org This reaction proceeds by first generating the dibrominated enamide using a base and a bromine source like tetrabromomethane (CBr₄), which is then cyclized to form a 5-bromooxazole in good yield. acs.orgorganic-chemistry.org This demonstrates the feasibility of forming the oxazole ring from a heavily brominated linear precursor.
| Method | Precursors | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Bredereck Reaction (Adapted) | α-haloketone and amide | Heat | 2,4-disubstituted oxazoles | slideshare.netijpsonline.com |
| Robinson-Gabriel Synthesis (Adapted) | α-acylamino ketone | Dehydrating agent | 2,5-disubstituted oxazoles | chemrxiv.org |
| Dibrominated Enamide Cyclization | β,β-dibrominated secondary enamide | CuI, 1,10-phenanthroline, Cs₂CO₃, Toluene, 110 °C | 5-Bromooxazoles | acs.org |
Expedited Synthesis Protocols for Substituted Oxazoles
To overcome the often harsh conditions and long reaction times of classical methods, modern techniques such as microwave-assisted synthesis have been employed to expedite the formation of oxazole derivatives.
Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. nih.gov The synthesis of oxazoles is no exception, with numerous protocols being adapted for microwave conditions.
For example, the synthesis of 2,4-disubstituted 1,3-oxazole analogues has been achieved by reacting 1-[3,5-bis(trifluoromethyl)-phenyl]-2-bromoethan-1-one with substituted amides under microwave irradiation, which resulted in better yields and significantly reduced reaction times compared to conventional heating. researchgate.net Similarly, the reaction of p-substituted 2-bromoacetophenone (B140003) with urea (B33335) in the presence of DMF under microwave irradiation is an effective method for producing 2-amino-4-aryloxazoles. ijpsonline.com The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, has also been successfully adapted to microwave conditions, providing a rapid and environmentally benign route to 5-substituted oxazoles. nih.gov
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Advantage | Reference |
|---|---|---|---|---|
| 2,4-Disubstituted Oxazole Synthesis | > 2.5 h | < 10 min | Better yield, reduced time | researchgate.net |
| Van Leusen Oxazole Synthesis | Several hours | 8 min | Rapid, high yield, green solvent (isopropanol) | nih.gov |
| 1,3,4-Oxadiazole Synthesis | Several hours | 3-4 min | Rapid, high yield, no added catalyst | nih.gov |
Practical Considerations and Challenges in the Synthesis and Isolation of this compound
The synthesis and isolation of this compound are accompanied by several practical challenges that stem from the nature of the oxazole ring and the presence of multiple halogen substituents.
Ring Instability: The oxazole ring can be unstable under certain conditions, particularly the strong basic conditions required for lithiation. arkat-usa.org Attempts to perform lithiation and bromination on certain protected oxazoles have resulted in ring degradation, limiting the applicability of some routes.
Solubility: Dihalo-heterocycles, such as the analogous 2,4-dibromothiazole, are known to have poor solubility in common aprotic solvents. asymchem.com This poor solubility complicates reaction monitoring, can lead to poor heat transfer, and makes scale-up particularly challenging. asymchem.com
Purification: The purification of halogenated oxazoles often requires careful chromatographic techniques or trituration to separate the desired product from starting materials, byproducts, and isomeric impurities. chemrxiv.orgarkat-usa.org The instability of the compounds can further complicate purification efforts.
Cross-Coupling Reactions of Dihalooxazoles
Transition metal-catalyzed cross-coupling reactions, notably those mediated by palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated heteroarenes, achieving site-selective coupling is a significant challenge and a key area of research.
Suzuki–Miyaura Coupling (SMC) of this compound and Related Systems
The Suzuki–Miyaura coupling (SMC) is a widely employed palladium-catalyzed reaction that couples organoboron compounds with organic halides or pseudohalides. Its robustness, tolerance to functional groups, and the availability of organoboron reagents make it a powerful tool for synthesizing biaryls and related structures.
In dihalogenated heteroarenes, palladium-catalyzed cross-coupling reactions typically exhibit site selectivity, often favoring positions adjacent to a heteroatom due to electronic effects that facilitate oxidative addition nih.gov. For oxazoles, direct studies detailing the site-selectivity of this compound are limited. However, research on related systems provides insights. For instance, ethyl 2,5-dibromooxazole-4-carboxylate has been reported to yield complex mixtures of products under standard Suzuki–Miyaura conditions, indicating a lack of regioselectivity nih.govresearchgate.net. In contrast, 2,4-diiodooxazole has shown a preference for reaction at the C4 position with common ligand systems, although often with poor selectivity and a propensity for bis-arylation researchgate.netrsc.org. While the C2 position in oxazoles is adjacent to the nitrogen atom, potentially influencing its reactivity, the C4 position is also activated. The precise site of initial oxidative addition in this compound would likely depend on a delicate interplay of electronic and steric factors, as well as the specific catalytic system employed.
For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at distal positions (e.g., C4) in dihalopyridines, which is contrary to the conventional preference for positions adjacent to nitrogen nih.govnsf.gov. Similarly, for 2,4-diiodooxazole, specific ligands have demonstrated the ability to direct selectivity: Xantphos® was found to mediate highly selective mono-SMC reactions at the C4 position, whereas 1,3,5-triaza-7-phospha-adamantane favored reaction at the C2 position researchgate.netrsc.org. This highlights that for this compound, extensive screening of various phosphine (B1218219) and NHC ligands would be necessary to achieve selective mono-arylation at either the C2 or C4 position.
Furthermore, the nature of the palladium catalyst itself can influence selectivity. Studies on 2,4-dibromopyridine (B189624) have shown that multinuclear palladium species, such as clusters and nanoparticles, can switch arylation site-selectivity from C2 to C4 compared to mononuclear palladium catalysts whiterose.ac.uk. This suggests that the aggregation state of the palladium catalyst, potentially influenced by reaction conditions and additives, could also play a role in the regioselectivity observed with this compound.
The intrinsic reactivity of halogen leaving groups in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F researchgate.netwikipedia.orgharvard.edu. Therefore, 2,4-diiodooxazole would be expected to exhibit higher reactivity than this compound under similar conditions. However, higher reactivity does not always equate to higher selectivity. As noted, 2,4-diiodooxazole often suffers from poor selectivity researchgate.netrsc.org.
Comparing positional isomers, such as this compound and 2,5-dibromooxazole, reveals that the electronic environment of the halogen-bearing carbons significantly impacts reactivity and selectivity. For instance, in 2,4-dibromothiazole, cross-coupling occurs preferentially at the C2 position, which is more electron-deficient researchgate.net. For oxazoles, the electron distribution is influenced by the electronegativity of the nitrogen and oxygen atoms, and the specific position of the halogens. While C2 is directly adjacent to the nitrogen, C4 is also in proximity to the heteroatoms, and their relative electronic activation can be influenced by substituents on the ring. The lack of selectivity observed for substituted oxazoles like ethyl 2,5-dibromooxazole-4-carboxylate underscores the importance of the entire electronic and steric profile of the substrate in determining reaction outcomes nih.govresearchgate.net.
Other Transition Metal-Catalyzed Coupling Reactions Relevant to Brominated Oxazoles (e.g., Grignard, Hiyama, Kumada, Stille)
Beyond the Suzuki–Miyaura coupling, other transition metal-catalyzed reactions, including Kumada, Stille, Negishi, and Hiyama couplings, are valuable for forming C-C and C-heteroatom bonds eie.grnih.govlibretexts.orgwikipedia.org. While specific examples of these reactions applied to this compound are not detailed in the provided literature snippets, these methodologies are generally applicable to aryl and heteroaryl bromides.
For related systems, studies have shown that palladium-catalyzed Stille coupling of 2,4-dibromopyridines can exhibit preferential arylation at the C4 position under specific ligand conditions nih.gov. Furthermore, in Kumada-type couplings with Grignard reagents, palladium clusters and nanoparticles have been observed to promote C4 selectivity in 2,4-dibromopyridine, contrasting with the C2 selectivity often seen with mononuclear catalysts whiterose.ac.uk. These findings suggest that the broader family of transition metal-catalyzed cross-coupling reactions could potentially be adapted for selective functionalization of this compound, provided appropriate catalyst and ligand systems are identified.
Derivatization and Selective Functionalization of 2,4 Dibromooxazole
Preparation of Mono- and Bis-Arylated Oxazole (B20620) Scaffolds
The differential reactivity of the bromine atoms at the C-2 and C-4 positions of the oxazole ring is the cornerstone of the selective synthesis of arylated derivatives. The C-2 position is generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for a controlled, stepwise introduction of aryl groups.
Mono-arylation:
Selective mono-arylation of 2,4-dibromooxazole can be achieved with high regioselectivity, primarily yielding 2-aryl-4-bromooxazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are instrumental in this transformation. For instance, the reaction of a 2,4-dihalooxazole with an arylboronic acid in the presence of a palladium catalyst preferentially occurs at the C-2 position. nih.gov
A study by Flegeau, Popkin, and Greaney demonstrated the regioselective Suzuki-Miyaura coupling of 2,4-diiodooxazole (B1326457), a close analogue of this compound, which showed a preference for substitution at the C-4 position under specific conditions, highlighting the tunability of the reaction's regioselectivity based on the halide and reaction parameters. nih.gov While direct examples with this compound are less common in readily available literature, the principles established for other 2,4-dihaloheterocycles, such as 2,4-dibromothiazole, strongly support the feasibility of selective C-2 arylation of this compound. scispace.com
Bis-arylation:
The synthesis of bis-arylated oxazoles from this compound can be accomplished in a sequential manner. Following the initial selective arylation at the C-2 position to form a 2-aryl-4-bromooxazole intermediate, a second cross-coupling reaction can be performed to introduce a different aryl group at the C-4 position. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,4-diaryloxazoles. Alternatively, a one-pot reaction with an excess of the arylating agent and a suitable catalyst system can lead to the formation of symmetrically substituted 2,4-diaryloxazoles.
The following table summarizes representative conditions for the synthesis of mono- and bis-arylated oxazoles, drawing parallels from the reactivity of analogous 2,4-dihaloheterocycles.
| Starting Material | Coupling Partner | Catalyst System | Product | Regioselectivity | Reference |
| 2,4-Dihalooxazole | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-4-halooxazole | C-2 selective | nih.gov |
| 2,4-Dihalooxazole | Arylstannane | Pd(PPh₃)₄ | 2-Aryl-4-halooxazole | C-2 selective | nih.gov |
| 2-Aryl-4-halooxazole | Arylboronic Acid | Pd(PPh₃)₄, Base | 2,4-Diaryloxazole | C-4 functionalization | nih.gov |
Introduction of Diverse Chemical Functionalities at Oxazole Ring Positions C-2 and C-4
The synthetic utility of this compound extends beyond arylation. The bromine atoms serve as versatile handles for the introduction of a wide range of chemical functionalities through various cross-coupling and substitution reactions. This allows for the fine-tuning of the electronic and steric properties of the resulting oxazole derivatives.
Functionalization at C-2:
The more reactive C-2 position can be functionalized with various groups using established palladium-catalyzed methodologies. These include:
Sonogashira Coupling: Introduction of alkynyl groups using terminal alkynes in the presence of a palladium/copper co-catalyst system.
Negishi Coupling: Formation of carbon-carbon bonds with organozinc reagents, allowing for the introduction of alkyl, vinyl, and other aryl groups. mdpi.com
Stille Coupling: Coupling with organostannanes to introduce a wide variety of organic residues. nih.govresearchgate.net
Buchwald-Hartwig Amination: Introduction of nitrogen-based functionalities by reacting with amines.
Functionalization at C-4:
Following the functionalization of the C-2 position, the remaining bromine at C-4 can be targeted. The reactivity of the C-4 position can be modulated by the nature of the substituent at C-2. The same repertoire of cross-coupling reactions can be employed to introduce a second, different functional group at the C-4 position, leading to the synthesis of highly diversified oxazole scaffolds.
The table below illustrates the potential for introducing diverse functionalities at the C-2 and C-4 positions of the oxazole ring, based on established cross-coupling reactions.
| Position | Reaction Type | Reagent | Introduced Functionality |
| C-2 | Suzuki-Miyaura | Ar-B(OH)₂ | Aryl |
| C-2 | Sonogashira | R-C≡CH | Alkynyl |
| C-2 | Negishi | R-ZnX | Alkyl, Aryl, Vinyl |
| C-2 | Stille | R-SnBu₃ | Various organic groups |
| C-4 (after C-2 functionalization) | Suzuki-Miyaura | Ar'-B(OH)₂ | Aryl |
| C-4 (after C-2 functionalization) | Sonogashira | R'-C≡CH | Alkynyl |
| C-4 (after C-2 functionalization) | Negishi | R'-ZnX | Alkyl, Aryl, Vinyl |
| C-4 (after C-2 functionalization) | Stille | R'-SnBu₃ | Various organic groups |
Synthesis of Complex Poly-Substituted Oxazole Analogues
The stepwise and regioselective functionalization of this compound provides a powerful strategy for the convergent synthesis of complex, poly-substituted oxazole analogues, including oligomeric structures such as trisoxazoles.
A notable example is the convergent synthesis of a trisoxazole system, which showcases the utility of 2,4-dihalooxazoles as key building blocks. nih.gov The synthesis can be envisioned to start with the selective functionalization of this compound at one position, followed by a coupling reaction with another appropriately functionalized oxazole unit.
For instance, a 2-aryl-4-bromooxazole, prepared via a selective Suzuki-Miyaura coupling of this compound, can then be converted into a 4-stannyl or 4-boronic acid derivative. This functionalized mono-arylated oxazole can then undergo a subsequent Stille or Suzuki-Miyaura coupling with another 2-halooxazole derivative to construct a bisoxazole. By iterating this sequence, higher-order poly-oxazole chains can be assembled.
The research by Flegeau, Popkin, and Greaney outlines a successful strategy for the synthesis of a trisoxazole through a regioselective Suzuki-Miyaura coupling followed by a Stille coupling, starting from a 2,4-dihalooxazole. nih.gov This approach demonstrates the high level of control that can be exerted over the functionalization of the dibrominated oxazole core to build up complex molecular structures.
The following table summarizes the key steps in a potential synthetic route to a complex poly-substituted oxazole analogue starting from this compound.
| Step | Reaction | Reactants | Product |
| 1 | Regioselective Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | 2-Aryl-4-bromooxazole |
| 2 | Halogen-Metal Exchange/Stannylation | 2-Aryl-4-bromooxazole, Bu₃SnCl | 2-Aryl-4-(tributylstannyl)oxazole |
| 3 | Stille Coupling | 2-Aryl-4-(tributylstannyl)oxazole, 2-Bromo-5-aryloxazole | 2-Aryl-4-(5'-aryl-oxazol-2'-yl)oxazole (a bisoxazole) |
This iterative approach, enabled by the distinct reactivity of the two bromine substituents in this compound, underscores its importance as a foundational element in the synthesis of complex molecules with potential applications in various fields of chemistry.
Mechanistic Investigations and Advanced Computational Studies
Detailed Reaction Mechanisms in Halogenated Oxazole (B20620) Transformations
Understanding the step-by-step processes in reactions involving 2,4-dibromooxazole is crucial for controlling product formation and optimizing reaction conditions. The primary focus of mechanistic studies has been on widely used cross-coupling reactions.
Elucidation of Elementary Steps in Cross-Coupling (Oxidative Addition, Transmetalation, Reductive Elimination)
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating new carbon-carbon bonds. nih.govnih.gov The catalytic cycle for these reactions generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Oxidative Addition: This is often the initial and rate-determining step, where the metal catalyst (commonly a palladium(0) complex) inserts into the carbon-halogen bond of the oxazole. nih.govresearchgate.net This process involves the metal center being oxidized (e.g., from Pd(0) to Pd(II)) and the formation of an organopalladium intermediate. libretexts.orglibretexts.org For this compound, the site of oxidative addition (at the C2 or C4 position) is a critical factor determining the final product. Studies on similar polyhalogenated heterocycles have shown that the position of oxidative addition is influenced by factors such as the electronic environment and steric hindrance. For instance, in some dihalogenated azoles, oxidative addition can be selectively directed to one position over another by carefully choosing the catalyst and reaction conditions. nih.govescholarship.org It has been noted that for 2,4-diiodooxazole (B1326457), selectivity can be shifted to favor C4 oxidative addition by altering the metal/ligand complex. nih.govescholarship.org
Transmetalation: Following oxidative addition, the organopalladium intermediate reacts with a nucleophilic coupling partner, such as an organoboron compound in the Suzuki-Miyaura reaction. libretexts.orgwikipedia.org This step involves the transfer of the organic group from the nucleophile to the palladium center, displacing the halide. wikipedia.org The efficiency of transmetalation can be significantly influenced by the choice of base and ligands. uwindsor.ca
Table 1: Elementary Steps in a Generic Pd-Catalyzed Cross-Coupling Reaction
| Step | Description |
| Oxidative Addition | A low-valent metal catalyst (e.g., Pd(0)) inserts into the R-X bond (e.g., C-Br bond of this compound) to form a higher-valent organometallic intermediate. |
| Transmetalation | The organic group from a second reagent (R'-M') is transferred to the initial metal catalyst, displacing the original leaving group (X). |
| Reductive Elimination | The two organic groups (R and R') on the metal center are coupled and eliminated from the complex, forming a new R-R' bond and regenerating the catalyst. |
This table is based on information from multiple sources. nih.govnih.govlibretexts.orgwikipedia.org
Exploration of Bond Cleavage Processes (Homolytic vs. Heterolytic Fission)
The initial cleavage of the carbon-bromine (C-Br) bond in this compound is a critical event that initiates its transformations. This cleavage can occur through two primary mechanisms: homolytic or heterolytic fission. egrassbcollege.ac.in
Homolytic Fission: In this process, the C-Br bond breaks in such a way that each atom retains one of the bonding electrons, leading to the formation of a bromine radical and an oxazolyl radical. pressbooks.pubvedantu.com This type of cleavage is typically initiated by heat or light and is common for non-polar bonds. pressbooks.pub The resulting radicals are highly reactive species. nowgonggirlscollege.co.in
Heterolytic Fission: This involves the unequal division of the bonding electrons, where one atom, typically the more electronegative one (bromine), takes both electrons. vedantu.comlibretexts.org This results in the formation of a bromide ion (Br⁻) and a positively charged oxazolyl species (a carbocation). egrassbcollege.ac.in Heterolytic cleavage is often favored in polar solvents and is influenced by the difference in electronegativity between the bonded atoms. egrassbcollege.ac.invedantu.com
The pathway followed (homolytic vs. heterolytic) depends on the specific reaction conditions, including the solvent, temperature, and the presence of initiators or catalysts.
Quantum Chemical Calculation Approaches
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound, complementing experimental findings.
Density Functional Theory (DFT) Analysis for Predicting Reactivity and Site-Selectivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. u-tokyo.ac.jpresearchgate.net For this compound, DFT calculations can predict which of the two bromine atoms is more likely to react in a cross-coupling reaction. This site-selectivity is often correlated with the relative activation energies for oxidative addition at the C2 and C4 positions. researchgate.net Studies on similar polyhalogenated heterocycles have successfully used DFT to rationalize observed site-selectivities by calculating the energies of the transition states for oxidative addition at different positions. researchgate.net For example, lower activation energy for oxidative addition at a specific C-X bond suggests that reaction at that site is kinetically favored. researchgate.net
Computational Assessment of Electronic Structures (e.g., Electrophilicity, Bond Dissociation Energies)
The electronic structure of this compound dictates its chemical behavior. Key electronic properties that can be assessed computationally include:
Electrophilicity: Electrophiles are electron-deficient species that accept electrons from a nucleophile. masterorganicchemistry.combyjus.comwikipedia.org The oxazole ring, particularly when substituted with electron-withdrawing bromine atoms, possesses electrophilic character. Computational methods can quantify the electrophilicity at different atomic sites, helping to predict where a nucleophile is most likely to attack. The C2 and C4 positions, bonded to bromine, are expected to be the primary electrophilic sites.
Bond Dissociation Energies (BDE): The BDE is the energy required to break a bond homolytically. wikipedia.org Calculating the BDE for the C2-Br and C4-Br bonds in this compound can provide insight into their relative strengths. A lower BDE suggests a weaker bond that is more easily cleaved. libretexts.org This information is critical for understanding site-selectivity, as the weaker C-Br bond is generally expected to be more reactive. nih.gov For instance, DFT calculations on dichloropyrimidines have shown a correlation between lower C-Cl BDEs and the preferred site of reaction. nih.gov
Table 2: Representative Bond Dissociation Enthalpies (Illustrative)
| Bond | Typical Bond Dissociation Enthalpy (kJ/mol) |
| C-H | 413 |
| C-Br | 276 |
| Br-Br | 193 |
| H-Br | 366 |
Note: This table provides general, illustrative values and not specific calculated values for this compound. Actual BDEs can vary depending on the molecular environment. libretexts.orgchadsprep.compearson.comucsb.edu
Application of Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Products (e.g., NMR, FT-IR, LCMS)
The unambiguous identification of this compound, along with its intermediates and subsequent reaction products, relies heavily on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LCMS) are indispensable tools for confirming molecular structures, monitoring reaction progress, and ensuring the purity of synthesized compounds. Current time information in Bangalore, IN.researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the oxazole ring.
¹³C NMR: The ¹³C NMR spectrum provides direct evidence for the carbon backbone of the oxazole. It will show three distinct signals corresponding to the three carbon atoms of the heterocyclic ring (C2, C4, and C5). The carbons directly bonded to the electronegative bromine, nitrogen, and oxygen atoms (C2 and C4) are expected to appear significantly downfield. sci-hub.se In contrast, the C5 carbon will appear at a more upfield position. The precise chemical shifts are invaluable for distinguishing between isomers. For instance, the chemical shift of C2 in oxazoles is typically found around 150 ppm. sci-hub.se
Spectroscopic data for reaction products derived from this compound are used to determine the site of reaction. For example, in regioselective cross-coupling reactions, the disappearance of the C5 proton signal in ¹H NMR or a significant shift in the corresponding carbon signals in ¹³C NMR would indicate substitution at that position. acs.orgresearchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | C5-H | 7.5 - 8.0 | Singlet; exact shift depends on solvent. |
| ¹³C | C2 | ~150 | Affected by adjacent N and O atoms and C-Br bond. |
| ¹³C | C4 | 125 - 135 | Downfield shift due to C-Br bond. |
| ¹³C | C5 | 115 - 125 | Upfield relative to C2 and C4. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound and its derivatives, FT-IR spectra are characterized by specific absorption bands corresponding to the vibrations of the oxazole ring and the carbon-bromine bonds.
The key vibrational modes include the C=N and C=C stretching vibrations, which are characteristic of the heterocyclic ring structure. The C-O-C stretching of the oxazole ether linkage and the C-Br stretching vibrations are also important diagnostic peaks. sapub.orgeurjchem.com The absence or presence of bands in specific regions can confirm the outcome of a chemical transformation, such as the introduction or removal of functional groups.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch | 1620 - 1550 | Medium to Strong |
| C=C Stretch (aromatic) | 1500 - 1400 | Medium |
| C-O-C Stretch (ring) | 1150 - 1050 | Strong |
| C-Br Stretch | 650 - 550 | Medium to Strong |
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in a mixture. researchgate.neteurl-pesticides.eu For the analysis of this compound, LCMS is primarily used to confirm the molecular weight of the compound and its reaction products and to assess sample purity.
The mass spectrum of this compound is particularly distinctive due to the isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). A molecule containing two bromine atoms will therefore exhibit a characteristic triplet pattern for its molecular ion peak (M⁺, [M+2]⁺, [M+4]⁺) with an intensity ratio of approximately 1:2:1. This isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule. hpst.cz
Table 3: Predicted Mass Spectrometry Data for this compound (C₃HBr₂NO)
| Ion | m/z (mass-to-charge ratio) | Relative Abundance (%) | Notes |
| [M]⁺ | 226.86 | ~50 | Contains two ⁷⁹Br isotopes. |
| [M+2]⁺ | 228.86 | ~100 | Contains one ⁷⁹Br and one ⁸¹Br isotope. |
| [M+4]⁺ | 230.86 | ~50 | Contains two ⁸¹Br isotopes. |
Catalysis in 2,4 Dibromooxazole Transformations
Role and Optimization of Palladium Catalysts in Cross-Coupling Reactions
Palladium catalysts are central to the functionalization of 2,4-dibromooxazole, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling. The fundamental role of the palladium catalyst is to facilitate the formation of a new carbon-carbon bond between the oxazole (B20620) ring and a coupling partner, typically an organoboron compound. The catalytic cycle generally involves three key steps: oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com
The optimization of these reactions is critical for achieving high yields and selectivity. Key parameters that are frequently fine-tuned include the choice of palladium precursor, the solvent, the base, and the reaction temperature. For dihalogenated heterocycles like this compound, the catalyst system must be able to discriminate between the two C-Br bonds. The C2 position of the oxazole ring is generally more electron-deficient and thus more susceptible to oxidative addition than the C4 position. However, this inherent reactivity can be modulated by the catalytic system.
Research has shown that different palladium precursors can lead to varying outcomes. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used precatalyst that is effective for a range of cross-coupling reactions. beilstein-journals.org Other sources, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], are also employed, often in combination with phosphine (B1218219) ligands. nih.gov The optimization process involves screening these catalysts to identify the one that provides the best performance for a specific transformation of this compound.
Table 1: Effect of Palladium Catalyst on a Hypothetical Suzuki-Miyaura Coupling of this compound This table is illustrative, based on general principles of cross-coupling reactions.
| Catalyst | Ligand | Yield of C4-arylation (%) | Yield of C2-arylation (%) | Yield of Di-arylation (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (internal) | 65 | 15 | 5 |
| Pd(OAc)₂ | SPhos | 85 | <5 | <2 |
| Pd₂(dba)₃ | Xantphos | 90 | <2 | <1 |
Rational Design of Ligand Systems for Modulating Reactivity and Selectivity
The rational design of ligands is arguably the most powerful tool for controlling reactivity and, crucially, site-selectivity in the cross-coupling of dihalogenated heterocycles. nih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the palladium center and modify its steric and electronic properties. These modifications directly influence the rates of oxidative addition and reductive elimination, thereby steering the reaction towards a desired outcome. nih.gov
For this compound, the primary challenge is to achieve selective mono-functionalization at either the C2 or C4 position. Sterically bulky ligands can enhance selectivity by creating a more hindered environment around the palladium atom, which may favor reaction at the less sterically encumbered C-Br bond. nsf.gov The electronic properties of the ligand are also critical; electron-donating ligands can increase the electron density on the palladium center, which can accelerate the oxidative addition step. nih.gov
A notable study on the closely related 2,4-diiodooxazole (B1326457) demonstrated the profound impact of ligand choice on regioselectivity in Suzuki-Miyaura couplings. rsc.org It was found that using Xantphos, a bulky bisphosphine ligand, resulted in a high selectivity for mono-arylation at the C4 position. Conversely, employing 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), a different type of phosphine ligand, shifted the selectivity to favor the C2 position. rsc.org This ligand-dependent reversal of selectivity highlights the power of rational ligand design. While this specific study used the diiodo analogue, the principles are directly applicable to this compound, where the C-Br bonds have different reactivities that can be exploited and controlled by specific ligands.
Table 2: Ligand-Dependent Site-Selectivity in the Suzuki-Miyaura Coupling of a Dihalooxazole (Data based on findings for 2,4-diiodooxazole, demonstrating the principle of ligand control) rsc.org
| Ligand | Major Product | Selectivity (C4 vs C2) |
|---|---|---|
| Xantphos | C4-arylated oxazole | High for C4 |
| 1,3,5-triaza-7-phosphaadamantane (PTA) | C2-arylated oxazole | High for C2 |
| Triphenylphosphine (PPh₃) | Mixture of products | Poor |
Development and Application of Green Catalytic Approaches for Oxazole Synthesis and Functionalization
In recent years, there has been a significant push towards developing more sustainable or "green" catalytic methods for organic synthesis. ijpsonline.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For oxazole synthesis and functionalization, several green catalytic strategies have emerged that could be applied to transformations of this compound.
One promising area is the use of magnetically separable nanocatalysts. For example, iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) have been used as a green catalyst for the synthesis of functionalized oxazoles. nih.gov The key advantage of this system is the ease of catalyst recovery using an external magnet, allowing for simple purification and catalyst recycling, which reduces waste and cost.
Another green approach involves the use of visible-light photocatalysis. researchgate.netrsc.org This method uses light energy to drive chemical reactions, often at room temperature, thus avoiding the need for high-energy thermal conditions. Photocatalytic methods have been developed for the synthesis of substituted oxazoles from readily available precursors, offering a milder and more energy-efficient alternative to traditional heating. researchgate.net
Furthermore, the use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. Modified van Leusen reactions for oxazole synthesis have been developed to proceed efficiently in water, sometimes with the aid of additives like β-cyclodextrin to enhance solubility and reactivity. nih.gov Applying such aqueous catalytic systems to the functionalization of pre-formed scaffolds like this compound could significantly reduce the environmental footprint of these transformations.
Table 3: Comparison of Conventional and Green Catalytic Approaches
| Approach | Typical Catalyst | Solvent | Energy Input | Key Advantages |
|---|---|---|---|---|
| Conventional Cross-Coupling | Homogeneous Palladium Complexes | Toluene, Dioxane, DMF | Heating (80-120 °C) | High efficiency, well-established |
| Magnetic Nanocatalysis | Fe₃O₄ MNPs nih.gov | Ethanol or solvent-free | Room temp. to mild heating nih.gov | Catalyst reusability, easy separation nih.gov |
| Visible-Light Photocatalysis | Ruthenium or Iridium complexes researchgate.net | Acetonitrile, DMSO | Visible Light (LEDs) | Mild conditions, high atom economy researchgate.net |
| Aqueous Synthesis | Various (e.g., base-catalyzed) | Water nih.gov | Mild heating nih.gov | Benign solvent, reduced waste nih.gov |
Applications of 2,4 Dibromooxazole As a Building Block in Complex Molecule Synthesis
Utilization in Target-Oriented Synthesis of Natural Products and Bioactive Molecules
The oxazole (B20620) moiety is a common structural motif found in a wide array of natural products, many of which exhibit potent biological activities. While direct examples of the use of 2,4-dibromooxazole in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential as a key intermediate can be inferred from synthetic strategies employing related bromo-oxazole derivatives. The ability to selectively introduce fragments at the C2 and C4 positions makes this compound an attractive starting material for the synthesis of complex oxazole-containing natural products.
For instance, the synthesis of marine-derived natural products often involves the construction of highly substituted oxazole cores. The principles of regioselective cross-coupling reactions demonstrated with analogous di-bromo heterocycles, such as 2,4-dibromothiazole, provide a blueprint for how this compound could be employed. In such a strategy, one bromine atom would be selectively coupled with a key fragment of the natural product, followed by a second coupling at the other position to complete the carbon skeleton. This stepwise approach allows for the convergent assembly of complex structures, a highly desirable strategy in total synthesis.
The following table outlines representative natural products and bioactive molecules containing a substituted oxazole core, highlighting the potential substitution patterns that could be achieved starting from this compound.
| Natural Product/Bioactive Molecule | General Structure | Potential Synthetic Application of this compound |
| Phorboxazoles | Complex macrolides with oxazole rings | Stepwise introduction of side chains at C2 and C4 positions. |
| Calyculins | Serine/threonine phosphatase inhibitors with an oxazole moiety | Construction of the disubstituted oxazole fragment through sequential cross-coupling. |
| Diazonamides | Marine-derived alkaloids with intricate heterocyclic systems | Formation of the central oxazole core with subsequent elaboration. |
| Texaline | An alkaloid with a 2,5-disubstituted oxazole | While a different substitution pattern, the principles of selective functionalization are transferable. |
Strategic Scaffold Diversity Generation through Selective Derivatization
A key feature of this compound as a synthetic building block is the differential reactivity of the bromine atoms at the C2 and C4 positions. This allows for the selective and sequential functionalization of the oxazole core, enabling the generation of diverse molecular scaffolds. The C2 position of the oxazole ring is generally more electrophilic and thus more reactive towards nucleophilic attack and in certain cross-coupling reactions compared to the C4 position. This inherent difference in reactivity can be exploited to achieve regioselective transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the selective derivatization of dihalogenated heterocycles. For example, in a manner analogous to the well-studied 2,4-dibromothiazole, a Suzuki coupling on this compound would be expected to occur preferentially at the C2 position under carefully controlled conditions researchgate.net. This would yield a 2-substituted-4-bromooxazole intermediate, which can then undergo a second, different cross-coupling reaction at the C4 position to introduce a second point of diversity.
This stepwise approach is invaluable for creating libraries of compounds with variations at two distinct positions on the oxazole scaffold. The choice of coupling partners in each step can be varied, leading to a wide range of structurally diverse molecules from a single starting material.
The table below summarizes the expected regioselectivity of common cross-coupling reactions with this compound, based on established principles for similar dihalogenated heterocycles.
| Cross-Coupling Reaction | Typical Catalyst | Expected First Site of Reaction | Rationale for Selectivity |
| Suzuki Coupling | Pd(PPh₃)₄ | C2 | Higher electrophilicity of the C2 position. |
| Stille Coupling | Pd(PPh₃)₄ | C2 | Greater reactivity of the C2-Br bond in oxidative addition. |
| Negishi Coupling | Pd(dppf)Cl₂ | C2 | Favorable electronic properties at the C2 position. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C2 | Enhanced reactivity of the C2 position towards palladium insertion. |
Contribution to the Development of Heterocyclic Compound Libraries
The ability to generate molecular diversity from a common starting material is a cornerstone of modern medicinal chemistry and drug discovery. This compound is an ideal scaffold for the construction of heterocyclic compound libraries due to its potential for selective, stepwise derivatization. By employing combinatorial chemistry principles in conjunction with the regioselective cross-coupling strategies discussed above, large and diverse libraries of disubstituted oxazoles can be synthesized efficiently.
The general workflow for creating a compound library from this compound would involve:
First Diversification Step: A regioselective cross-coupling reaction at the C2 position with a set of diverse building blocks (e.g., a collection of boronic acids in a Suzuki coupling).
Intermediate Library: This generates a library of 2-substituted-4-bromooxazoles.
Second Diversification Step: Each member of the intermediate library is then subjected to a second cross-coupling reaction at the C4 position with another set of diverse building blocks.
This "two-dimensional" diversification approach allows for the rapid generation of a large number of unique compounds. These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates or chemical probes to study biological processes. The oxazole core itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, further enhancing the value of libraries based on this heterocycle.
The following table illustrates a hypothetical library synthesis using this compound.
| Step | Reaction | Building Block Set 1 (R¹) | Building Block Set 2 (R²) | Resulting Library |
| 1 | Selective Suzuki Coupling at C2 | Arylboronic acids, Alkylboronic acids | - | Library of 2-R¹-4-bromooxazoles |
| 2 | Stille Coupling at C4 | - | Organostannanes | Library of 2-R¹-4-R²-disubstituted oxazoles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dibromooxazole, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves halogenation of oxazole derivatives using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DCM or CCl₄). Yield optimization requires careful monitoring of stoichiometry and reaction time to avoid over-bromination. For example, refluxing in DMSO with halogen donors can achieve moderate yields (~65%) but risks decomposition at elevated temperatures . Solvent polarity and catalyst selection (e.g., Lewis acids) also play critical roles in regioselectivity.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, with bromine atoms inducing distinct deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive bond-length and angle data. For non-crystalline samples, computational methods (DFT) can predict geometry and compare with experimental IR/Raman spectra .
Q. What are typical reaction conditions for cross-coupling reactions involving this compound?
- Methodological Answer : Suzuki-Miyaura couplings often use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos in a 1:1 DME/H₂O solvent system. Base selection (e.g., Na₂CO₃ vs. K₃PO₄) impacts efficiency, with temperatures ranging from 80–100°C. Monitoring via TLC or GC-MS is advised to detect intermediates and optimize reaction halts .
Q. How can researchers design biological activity studies for this compound derivatives?
- Methodological Answer : Begin with in silico docking studies to predict target interactions (e.g., enzymes or receptors). Follow with in vitro assays (e.g., MIC for antimicrobial activity or IC₅₀ for cytotoxicity) using cell lines relevant to the hypothesized application. Ensure derivatives are purified to >95% (HPLC) and dissolved in DMSO with controls for solvent interference .
Advanced Research Questions
Q. How does ligand choice influence regioselectivity in Suzuki-Miyaura couplings of this compound?
- Methodological Answer : Site-selectivity (C2 vs. C4) is ligand-dependent. Bulky ligands like Xantphos favor C4 coupling due to steric hindrance, while electron-deficient ligands (e.g., triaza-phosphadamantane) promote C2 reactivity. Computational studies (DFT) on transition-state energy barriers can rationalize observed selectivity .
Q. What computational strategies are effective for modeling this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates HOMO/LUMO energies, electrostatic potentials, and Fukui indices to predict electrophilic/nucleophilic sites. Compare results with experimental UV-Vis and cyclic voltammetry data to validate electron-withdrawing effects of bromine substituents .
Q. How can contradictory data on reaction outcomes be resolved in dibromooxazole chemistry?
- Methodological Answer : Contradictions often arise from trace impurities (e.g., residual catalysts) or solvent effects. Replicate reactions under inert atmospheres (N₂/Ar) and use GC-MS or LC-NMR to identify side products. Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., temperature gradients, stirring rates) .
Q. What advanced applications exist for this compound in materials science?
- Methodological Answer : Its bromine atoms serve as handles for functionalization in optoelectronic materials. For example, Stille couplings with organotin reagents yield π-conjugated polymers for OLEDs. Characterize photophysical properties using UV-Vis absorption and fluorescence spectroscopy, and correlate with DFT-calculated bandgaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
